The provided literature primarily focuses on the potential therapeutic applications of 2,5-dichloro-N-[4-(1-piperidinyl)phenyl]benzamide, particularly in the field of oncology. Research suggests that this compound exhibits inhibitory activity against anaplastic lymphoma kinase (ALK) and the epidermal growth factor receptor (EGFR) []. These targets play crucial roles in the development and progression of various cancers. Consequently, 2,5-dichloro-N-[4-(1-piperidinyl)phenyl]benzamide is being investigated as a potential therapeutic agent for cancer treatment, specifically for non-small cell lung cancer (NSCLC), including brain metastases [].
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: